3-(4-Aminophenyl)benzonitrile
Overview
Description
“3-(4-Aminophenyl)benzonitrile” is a chemical compound with the molecular formula C13H10N2 . It is used in various applications due to its flexible precursor and solvent properties .
Molecular Structure Analysis
The molecular structure of “3-(4-Aminophenyl)benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
The chemical reactions of “3-(4-Aminophenyl)benzonitrile” have been analyzed in various studies. One such study used natural bond orbital (NBO) analysis to study the charge delocalization within the molecule . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Aminophenyl)benzonitrile” have been analyzed in various studies . These studies have determined dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant .
Scientific Research Applications
1. Spectroscopic Characterization and Molecular Structure Analysis
- Application Summary: The compound is used in spectroscopic characterization and molecular structure analysis. It has been studied with Density Functional Theory, and the calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
- Methods of Application: The spectral studies of 4-(3-aminophenyl)benzonitrile were performed in the infrared range 4000–500 cm −1. Similarly, the Raman Spectrum of AP-PhCN has been calculated in the range 3500–50 cm −1 .
- Results or Outcomes: The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes. Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .
2. Organic Light-Emitting Diodes (OLEDs)
- Application Summary: 3-(4-Aminophenyl)benzonitrile has been studied as a potential emitter material in OLEDs due to its fluorescent properties.
- Methods of Application: The compound exhibits good thermal stability, film-forming ability, and efficient energy transfer from host to dopant, making it a promising candidate for OLED applications.
- Results or Outcomes: Research suggests that it could be a promising candidate for OLED applications due to its good thermal stability, film-forming ability, and efficient energy transfer from host to dopant.
properties
IUPAC Name |
3-(4-aminophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMHHNPZOCBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359994 | |
Record name | 3-(4-Aminophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)benzonitrile | |
CAS RN |
443998-73-0 | |
Record name | 3-(4-Aminophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 443998-73-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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